molecular formula C6H7BFNO2 B1318685 2-Fluoro-3-methylpyridine-5-boronic acid CAS No. 904326-92-7

2-Fluoro-3-methylpyridine-5-boronic acid

Cat. No.: B1318685
CAS No.: 904326-92-7
M. Wt: 154.94 g/mol
InChI Key: XCWIMBMPJGQNHG-UHFFFAOYSA-N
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Description

2-Fluoro-3-methylpyridine-5-boronic acid is an organoboron compound with the molecular formula C6H7BFNO2. It is a derivative of pyridine, where the boronic acid group is attached to the 5th position, a fluorine atom is attached to the 2nd position, and a methyl group is attached to the 3rd position of the pyridine ring. This compound is of significant interest in organic synthesis, particularly in the field of medicinal chemistry and material science .

Biochemical Analysis

Biochemical Properties

2-Fluoro-3-methylpyridine-5-boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reactions. This compound acts as a reactant in these coupling reactions, facilitating the formation of carbon-carbon bonds . It interacts with various enzymes and proteins, including glycogen synthase kinase 3 and HCV NS5B polymerase, exhibiting inhibitory activity . The nature of these interactions involves the binding of this compound to the active sites of these enzymes, thereby inhibiting their activity and affecting downstream biochemical processes.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of glycogen synthase kinase 3, which plays a crucial role in cell signaling and gene expression . By inhibiting this enzyme, this compound can alter the expression of genes involved in cellular metabolism and other critical cellular functions.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can inhibit enzymes such as glycogen synthase kinase 3 and HCV NS5B polymerase by binding to their active sites . This binding prevents the enzymes from catalyzing their respective biochemical reactions, leading to changes in gene expression and cellular metabolism. Additionally, this compound can participate in enzyme inhibition or activation, depending on the specific biochemical context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound exhibits stability under standard laboratory conditions, but its degradation and long-term effects on cellular function have been observed in both in vitro and in vivo studies . Over time, the stability of this compound may decrease, leading to potential degradation products that could influence cellular processes differently.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, this compound may exhibit minimal toxic or adverse effects, while higher dosages could lead to significant toxicity . Threshold effects have been observed, where the compound’s impact on cellular function and metabolism becomes more pronounced at higher concentrations. It is essential to determine the optimal dosage to balance efficacy and safety in biochemical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can affect metabolic flux and metabolite levels, influencing the overall metabolic state of cells. The specific enzymes and cofactors involved in the metabolism of this compound play a crucial role in determining its biochemical effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its activity and function. The transport and distribution mechanisms are essential for understanding the compound’s overall impact on cellular processes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-methylpyridine-5-boronic acid typically involves the borylation of 2-fluoro-3-methylpyridine. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-methylpyridine-5-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Scientific Research Applications

2-Fluoro-3-methylpyridine-5-boronic acid is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the development of fluorescent probes and sensors.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of advanced materials and polymers.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-3-methylpyridine-5-boronic acid is unique due to the specific positioning of the fluorine and methyl groups on the pyridine ring, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable compound in the synthesis of specialized organic molecules .

Properties

IUPAC Name

(6-fluoro-5-methylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BFNO2/c1-4-2-5(7(10)11)3-9-6(4)8/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCWIMBMPJGQNHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)F)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590383
Record name (6-Fluoro-5-methylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904326-92-7
Record name (6-Fluoro-5-methylpyridin-3-yl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=904326-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Fluoro-5-methylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-3-methylpyridine-5-boronic Acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural characteristics of 2-Fluoro-3-methylpyridine-5-boronic acid revealed by the research?

A1: The research utilized a combination of experimental and theoretical methods to elucidate the structure of this compound []. Key findings include:

  • Spectroscopic Data: The study employed several spectroscopic techniques to analyze the compound's structure:
    • FT-IR and Raman Spectroscopy: These methods provided insights into the vibrational modes of the molecule, identifying specific functional groups and their bonding characteristics [].
    • NMR Spectroscopy: This technique offered information about the arrangement of atoms within the molecule, confirming the presence and position of specific atoms like fluorine, boron, and hydrogen [].
    • XRD (X-ray Diffraction): Although not detailed in the abstract, XRD likely provided information about the solid-state structure of the compound, including bond lengths and angles [].

Q2: How was computational chemistry used to study this compound?

A2: The research utilized quantum chemical calculations as a complementary approach to experimental techniques []. These calculations likely involved:

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